
Phosphorothioic chloride fluoride iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorothioic chloride fluoride iodide is an inorganic compound that contains phosphorus, sulfur, chlorine, fluorine, and iodine
Preparation Methods
Synthetic Routes and Reaction Conditions: Phosphorothioic chloride fluoride iodide can be synthesized through the reaction of phosphorus triiodide with sulfur in carbon disulfide at low temperatures (10–15°C) in the dark for several days . Another method involves the reaction of lithium iodide with thiophosphoryl bromide, which can lead to the formation of mixed thiophosphoryl halides .
Industrial Production Methods: Industrial production methods for this compound are not well-documented due to its specialized nature. the synthesis typically involves controlled laboratory conditions to ensure the purity and stability of the compound.
Chemical Reactions Analysis
Types of Reactions: Phosphorothioic chloride fluoride iodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halide exchange reactions can occur with other halides under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of phosphoric acid derivatives.
Reduction: Reduction may yield phosphine and other phosphorus-containing compounds.
Substitution: Substitution reactions can produce various mixed halides depending on the reagents used.
Scientific Research Applications
Phosphorothioic chloride fluoride iodide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds and as a precursor for the preparation of complex molecules.
Biology: The compound’s unique properties make it useful in studying biochemical pathways involving phosphorus and sulfur.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of phosphorothioic chloride fluoride iodide involves its interaction with molecular targets through its phosphorus and halide components. The compound can participate in various chemical reactions, altering the structure and function of target molecules. The pathways involved include halide exchange and redox reactions, which can lead to the formation of new compounds with different properties.
Comparison with Similar Compounds
- Thiophosphoryl fluoride
- Thiophosphoryl chloride
- Phosphorothioic chloride difluoride
Comparison: Phosphorothioic chloride fluoride iodide is unique due to the presence of multiple halides (chlorine, fluorine, and iodine) in its structure. This diversity allows it to participate in a wider range of chemical reactions compared to similar compounds that contain fewer halides. Additionally, the combination of these halides can lead to unique reactivity and stability profiles, making it a valuable compound for specialized applications.
Properties
CAS No. |
167277-92-1 |
|---|---|
Molecular Formula |
ClFIPS |
Molecular Weight |
244.40 g/mol |
IUPAC Name |
chloro-fluoro-iodo-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/ClFIPS/c1-4(2,3)5 |
InChI Key |
KZNQBNWUUIMSCW-UHFFFAOYSA-N |
Canonical SMILES |
FP(=S)(Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



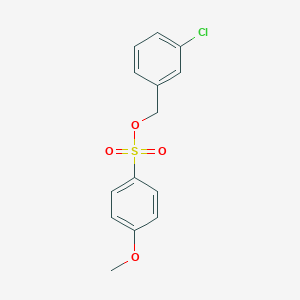
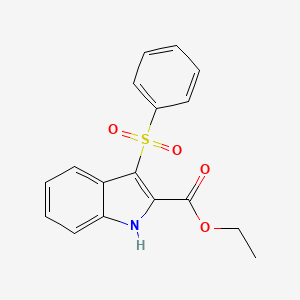
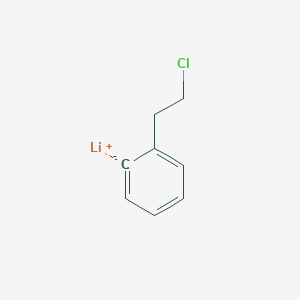

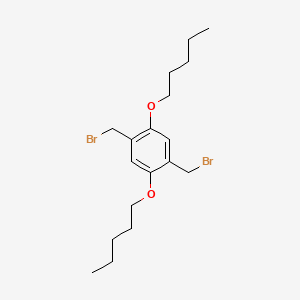
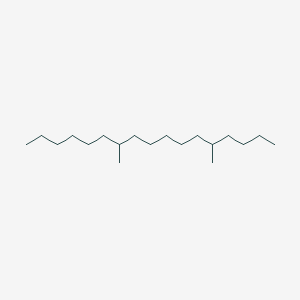
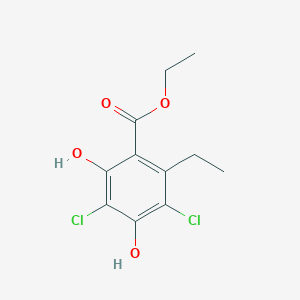
![2-Benzylthieno[2,3-d][1,2]thiazol-3(2H)-one](/img/structure/B14262196.png)
![2-[(2-Fluorophenyl)sulfanyl]propanoyl chloride](/img/structure/B14262197.png)
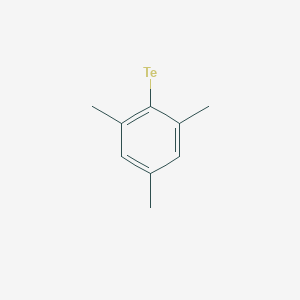

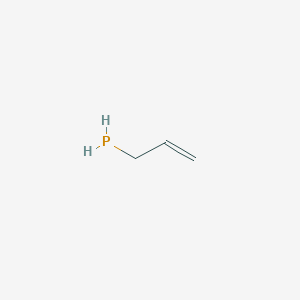
![Silane, trimethyl[[2-methyl-3-(1-methylethyl)-1-cyclopenten-1-yl]oxy]-](/img/structure/B14262220.png)
